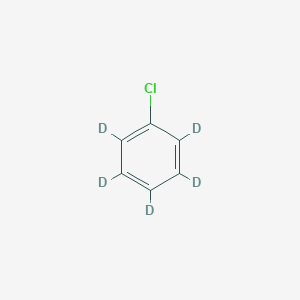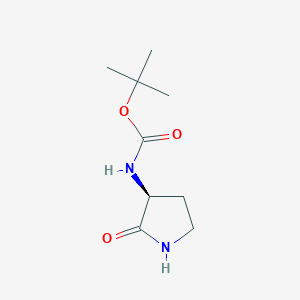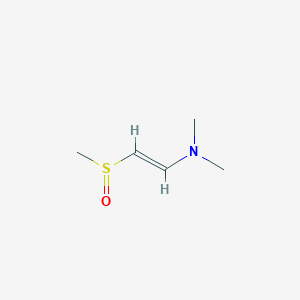
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine, also known as Methiopropamine or MPA, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in 1942 by the pharmaceutical company Boehringer Ingelheim. MPA has been used in scientific research for its potential therapeutic applications, but its use as a recreational drug has also been reported.
作用機序
MPA acts as a dopamine reuptake inhibitor, meaning that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased neurotransmission and enhanced cognitive function.
生化学的および生理学的効果
MPA has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to improved cognitive function, increased alertness, and enhanced mood. However, prolonged use of MPA has been associated with adverse effects such as anxiety, paranoia, and agitation.
実験室実験の利点と制限
The use of MPA in laboratory experiments has several advantages, including its high potency and selectivity for the dopamine transporter. However, its complex synthesis and potential for abuse limit its usefulness in research.
将来の方向性
Future research on MPA should focus on its potential therapeutic applications, particularly in the treatment of ADHD and other dopamine-related disorders. Further studies are needed to determine the long-term effects of MPA use and to develop safer and more effective treatments. Additionally, research should be conducted to develop new and more efficient synthesis methods for MPA.
合成法
MPA can be synthesized through a multi-step process starting with the reaction of 2-bromo-1-phenylethanone with methylamine. The resulting intermediate is then reacted with dimethylamine and sulfur dioxide to yield MPA. The synthesis of MPA is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
MPA has been studied for its potential therapeutic applications in various fields of medicine, including neurology and psychiatry. Studies have shown that MPA has a high affinity for the dopamine transporter, which suggests that it may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other disorders that involve dopamine dysregulation.
特性
CAS番号 |
111682-18-9 |
|---|---|
製品名 |
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine |
分子式 |
C5H11NOS |
分子量 |
133.21 g/mol |
IUPAC名 |
(E)-N,N-dimethyl-2-methylsulfinylethenamine |
InChI |
InChI=1S/C5H11NOS/c1-6(2)4-5-8(3)7/h4-5H,1-3H3/b5-4+ |
InChIキー |
YJQQSGJTCMZWET-SNAWJCMRSA-N |
異性体SMILES |
CN(C)/C=C/S(=O)C |
SMILES |
CN(C)C=CS(=O)C |
正規SMILES |
CN(C)C=CS(=O)C |
同義語 |
Ethenamine, N,N-dimethyl-2-(methylsulfinyl)-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



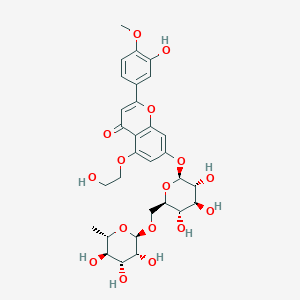
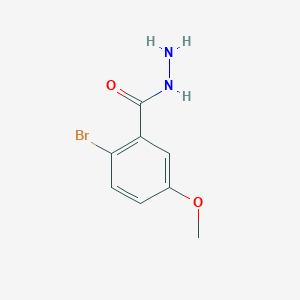

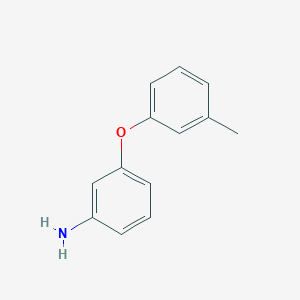
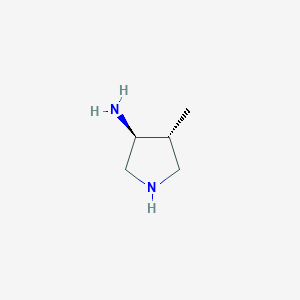


![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)

